molecular formula C19H20ClN3O B2450659 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide CAS No. 338410-72-3

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide

Cat. No.: B2450659
CAS No.: 338410-72-3
M. Wt: 341.84
InChI Key: GBGWTUUNQUIJRG-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive activities . The structure of this compound includes a benzimidazole ring fused with a benzene ring, which is further substituted with a 2-chlorobenzamide group and a 3-methylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further derivatization . One common method involves the reaction of o-phenylenediamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine, followed by the addition of 3-methylbutylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-12(2)11-17(18-21-15-9-5-6-10-16(15)22-18)23-19(24)13-7-3-4-8-14(13)20/h3-10,12,17H,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGWTUUNQUIJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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